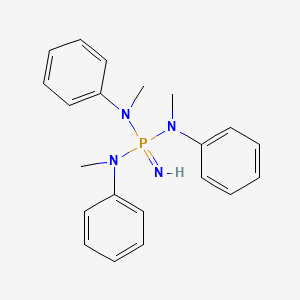
N,N',N''-Trimethyl-N,N',N''-triphenylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide is a phosphoric triamide with the molecular formula C21H24N3OP and a molecular weight of 365.4085 . This compound is known for its unique structure, which includes three phenyl groups and three methyl groups attached to a central phosphorus atom through nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide typically involves the reaction of triphenylphosphine with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Triphenylphosphine: Triphenylphosphine is synthesized by reacting phosphorus trichloride with phenylmagnesium bromide.
Reaction with Methylamine: Triphenylphosphine is then reacted with methylamine in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Phosphoramide oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorimidic triamides.
Applications De Recherche Scientifique
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its unique structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphoramide: Similar structure but with different functional groups.
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphine oxide: Contains an oxygen atom bonded to the phosphorus atom.
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphine sulfide: Contains a sulfur atom bonded to the phosphorus atom.
Uniqueness
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide is unique due to its specific arrangement of phenyl and methyl groups around the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
83978-17-0 |
|---|---|
Formule moléculaire |
C21H25N4P |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-bis(N-methylanilino)phosphinimyl-N-methylaniline |
InChI |
InChI=1S/C21H25N4P/c1-23(19-13-7-4-8-14-19)26(22,24(2)20-15-9-5-10-16-20)25(3)21-17-11-6-12-18-21/h4-18,22H,1-3H3 |
Clé InChI |
LHIYBFQZUWNDNM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)P(=N)(N(C)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


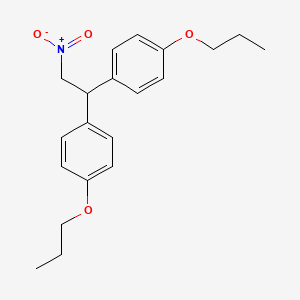
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)


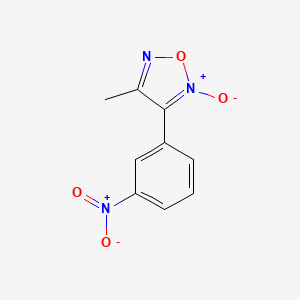
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
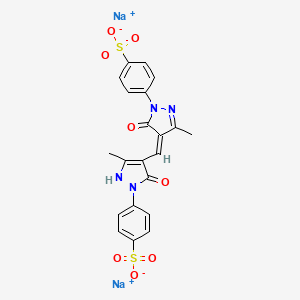

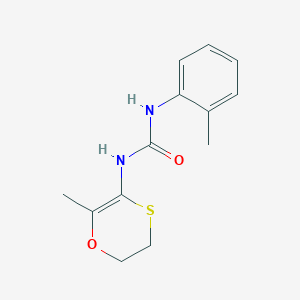

![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
